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Cat. No.: B8106028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Fmoc-NH-PEG11-CH2COOH is a heterobifunctional linker molecule integral to modern

bioconjugation, drug delivery, and peptide synthesis. Its unique architecture, featuring a base-

labile fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic 11-unit polyethylene

glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the covalent

attachment of molecules. This guide provides a comprehensive overview of its chemical

properties, detailed experimental protocols for its use, and its applications in targeted

therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras

(PROTACs).

Introduction to Fmoc-NH-PEG11-CH2COOH
Fmoc-NH-PEG11-CH2COOH is a chemical entity designed for the precise and controlled

linkage of biomolecules and small molecule drugs. The Fmoc protecting group provides a

stable shield for the primary amine, which can be selectively removed under basic conditions,

allowing for sequential conjugation. The PEG11 spacer is a key feature, imparting increased

hydrophilicity to the resulting conjugate, which can enhance solubility, reduce immunogenicity,

and improve pharmacokinetic profiles. The terminal carboxylic acid serves as a reactive handle

for coupling to primary amines on target molecules, forming stable amide bonds.
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Physicochemical Properties
A summary of the key quantitative data for Fmoc-NH-PEG11-CH2COOH is presented in Table

1. This information is crucial for experimental design, including calculating molar equivalents

and understanding the physical characteristics of the molecule.

Property Value Source

Molecular Weight 781.88 g/mol [1][2][3]

Molecular Formula C₃₉H₅₉NO₁₅ [1][2][3]

Purity ≥95% to ≥98% [2][3]

Appearance
White to off-white solid or

viscous oil
[1]

Solubility
Soluble in DMF, DMSO, and

aqueous buffers
[1]

Storage
Store at -20°C, protected from

light and moisture
[2]

Core Applications in Drug Development
The unique trifunctional nature of Fmoc-NH-PEG11-CH2COOH makes it a valuable tool in

several areas of advanced drug development:

Antibody-Drug Conjugates (ADCs): In ADCs, this linker can be used to attach a potent

cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on cancer

cells, and upon internalization, the drug is released, leading to targeted cell killing. The

PEG11 spacer helps to improve the solubility and stability of the ADC.

PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3

ubiquitin ligase, leading to the target's degradation. Fmoc-NH-PEG11-CH2COOH can serve

as the central linker connecting the target-binding ligand and the E3 ligase ligand.

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), this molecule can be

incorporated as a hydrophilic spacer to improve the solubility and handling of the growing

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b8106028?utm_src=pdf-body
https://tools.thermofisher.com/content/sfs/brochures/cms_040654.pdf
https://axispharm.com/product/fmoc-nh-peg11-ch2cooh/
https://www.chemscene.com/product/2629308-66-1.html
https://tools.thermofisher.com/content/sfs/brochures/cms_040654.pdf
https://axispharm.com/product/fmoc-nh-peg11-ch2cooh/
https://www.chemscene.com/product/2629308-66-1.html
https://axispharm.com/product/fmoc-nh-peg11-ch2cooh/
https://www.chemscene.com/product/2629308-66-1.html
https://tools.thermofisher.com/content/sfs/brochures/cms_040654.pdf
https://tools.thermofisher.com/content/sfs/brochures/cms_040654.pdf
https://axispharm.com/product/fmoc-nh-peg11-ch2cooh/
https://www.benchchem.com/product/b8106028?utm_src=pdf-body
https://www.benchchem.com/product/b8106028?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


peptide chain.

Experimental Protocols
The use of Fmoc-NH-PEG11-CH2COOH involves two primary chemical transformations: the

deprotection of the Fmoc group to reveal the primary amine, and the activation of the

carboxylic acid to form an amide bond with a target molecule.

Fmoc Deprotection Protocol
This protocol describes the removal of the Fmoc protecting group to expose the primary amine

for subsequent conjugation.

Materials:

Fmoc-NH-PEG11-CH2COOH

20% (v/v) Piperidine in Dimethylformamide (DMF)

DMF

Inert gas (Nitrogen or Argon)

Procedure:

Dissolve the Fmoc-NH-PEG11-CH2COOH in DMF in a reaction vessel.

Add the 20% piperidine in DMF solution to the reaction vessel. A typical ratio is 10 mL of

deprotection solution per gram of peptide-resin in solid-phase synthesis, and a 2-5 fold molar

excess for solution-phase reactions.[4]

Allow the reaction to proceed at room temperature with gentle agitation under an inert

atmosphere. The reaction time is typically 10-30 minutes.[4][5]

Monitor the reaction progress by TLC or LC-MS to confirm the complete removal of the Fmoc

group.
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Upon completion, the deprotected product can be purified by washing with DMF (for solid-

phase) or by standard purification techniques like chromatography for solution-phase

reactions.

Carboxylic Acid Activation and Amide Coupling Protocol
This protocol outlines the conjugation of the carboxylic acid moiety of the deprotected linker to

a primary amine-containing molecule using EDC/NHS chemistry.

Materials:

Deprotected NH2-PEG11-CH2COOH

Amine-containing molecule (e.g., drug, peptide)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

Dissolve the deprotected NH2-PEG11-CH2COOH in the Activation Buffer.

Add EDC (typically 1.5-2 molar equivalents) and NHS (typically 1.5-2 molar equivalents) to

the solution.[6]

Allow the activation reaction to proceed for 15-30 minutes at room temperature.[6]

Dissolve the amine-containing molecule in the Coupling Buffer.

Add the activated linker solution to the amine-containing molecule solution.
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Allow the coupling reaction to proceed for 2-4 hours at room temperature, or overnight at

4°C.[6]

Monitor the reaction by TLC or LC-MS.

Quench the reaction by adding the quenching solution to consume any unreacted NHS

esters.

Purify the final conjugate using appropriate chromatographic techniques (e.g., size-exclusion

chromatography, reverse-phase HPLC).

Parameter Fmoc Deprotection EDC/NHS Coupling

Reagents 20% Piperidine in DMF EDC, NHS

Solvent DMF Aqueous Buffers (MES, PBS)

Temperature Room Temperature Room Temperature or 4°C

Reaction Time 10 - 30 minutes 2 - 4 hours (or overnight)

Typical Yield >95%
50 - 90% (highly substrate

dependent)

Visualizing Workflows and Pathways
Chemical Structure

Fmoc NH

PEG11

CH2COOH

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/pdf/Application_Note_EDC_NHS_Chemistry_for_Thiol_PEG3_Acid_and_Amine_Coupling.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Chemical structure of Fmoc-NH-PEG11-CH2COOH.
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Caption: General experimental workflow for bioconjugation.

Example Signaling Pathway: HER2 in Cancer
Many targeted therapies developed using linkers like Fmoc-NH-PEG11-CH2COOH are

directed against cancer-related signaling pathways. The HER2 (Human Epidermal Growth

Factor Receptor 2) pathway is a prominent example, as it is often overactive in breast and

other cancers.[7][8] An antibody-drug conjugate could target the HER2 receptor on the cell

surface.
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Caption: Simplified HER2 signaling pathway in cancer.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b8106028?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fmoc-NH-PEG11-CH2COOH stands out as a critical tool for researchers in drug development

and bioconjugation. Its well-defined structure provides a reliable platform for creating complex

biomolecular constructs with enhanced properties. The protocols and data presented in this

guide offer a foundational understanding for beginners to effectively utilize this versatile linker

in their research endeavors, from initial experimental design to the synthesis of innovative

targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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